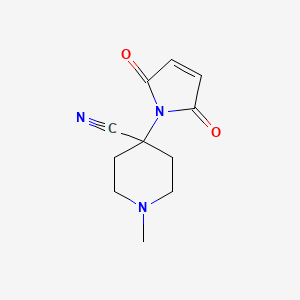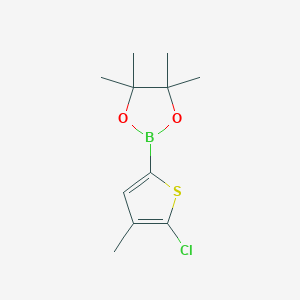
3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
Übersicht
Beschreibung
3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, also known as 3-Bromo-1-PBP, is an organic compound that has been widely studied in recent years due to its potential applications in drug synthesis and therapeutic drug development. This compound has been extensively studied for its unique properties, such as its ability to act as a catalyst in organic synthesis, its high solubility in aqueous solutions, and its ability to bind to a variety of other molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Compounds : This chemical is used in the synthesis of complex compounds. For instance, it was involved in the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a palladium/carbon-mediated Suzuki coupling approach (Ennis et al., 1999).
Intermediate for Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds. A study described the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from pyridin-4-ol and 4-bromo-2-fluoroaniline, indicating its role in creating compounds with potential biological activities (Wang et al., 2016).
Antibacterial Compound Synthesis : This chemical has been used as a substrate for synthesizing new cyanopyridine derivatives, which showed promising antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).
Pyrrolidine Derivatives Synthesis : It is instrumental in the synthesis of pyrrolidine derivatives. A study described the synthesis of 2-pyrrolydinyl-1,3-dithiolium derivatives from propiophenones, showcasing its application in creating novel compounds (Sarbu et al., 2019).
Creation of Pyrrole Analogues : Research has demonstrated its use in the preparation of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues, which have shown binding affinities for dopamine receptors, indicating its potential in neuroscience research (Mach et al., 2003).
Eigenschaften
IUPAC Name |
3-bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2NO/c1-7-6-8(2-3-9(7)12)14-5-4-10(13)11(14)15/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKPUPBGJRZLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



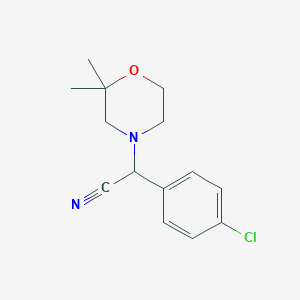
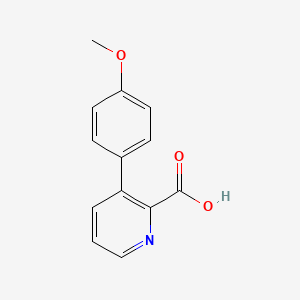

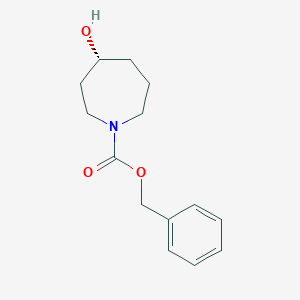
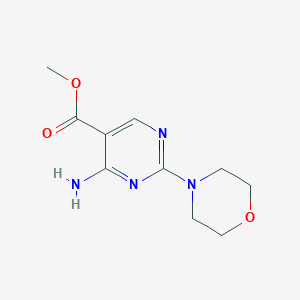
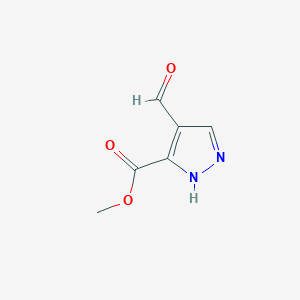
![3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1454490.png)
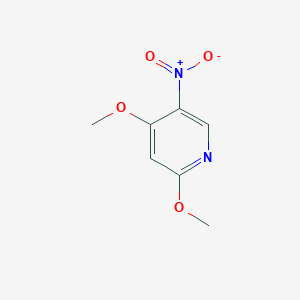
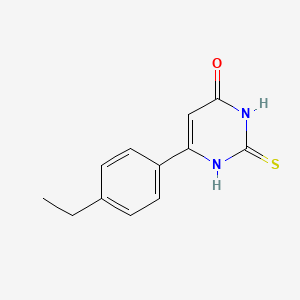
![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)
